molecular formula C21H21HgI3S B14437818 Tribenzylsulfonium iodide mercuric iodide CAS No. 73926-83-7

Tribenzylsulfonium iodide mercuric iodide

Katalognummer: B14437818
CAS-Nummer: 73926-83-7
Molekulargewicht: 886.8 g/mol
InChI-Schlüssel: MEYJXTAADZAMBQ-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tribenzylsulfonium iodide mercuric iodide is a chemical compound that combines the properties of tribenzylsulfonium iodide and mercuric iodide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tribenzylsulfonium iodide mercuric iodide can be synthesized through the reaction of tribenzylsulfonium iodide with mercuric iodide. The reaction typically involves mixing an aqueous solution of tribenzylsulfonium iodide with an aqueous solution of mercuric iodide under controlled conditions. The resulting precipitate is then filtered, washed, and dried to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored to optimize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Tribenzylsulfonium iodide mercuric iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are adjusted based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield lower oxidation state products. Substitution reactions result in the formation of new compounds with different functional groups .

Wirkmechanismus

The mechanism of action of tribenzylsulfonium iodide mercuric iodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to tribenzylsulfonium iodide mercuric iodide include:

Uniqueness

This compound is unique due to its combination of tribenzylsulfonium iodide and mercuric iodide, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other mercury compounds may not be suitable .

Eigenschaften

CAS-Nummer

73926-83-7

Molekularformel

C21H21HgI3S

Molekulargewicht

886.8 g/mol

IUPAC-Name

mercury(2+);tribenzylsulfanium;triiodide

InChI

InChI=1S/C21H21S.Hg.3HI/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21;;;;/h1-15H,16-18H2;;3*1H/q+1;+2;;;/p-3

InChI-Schlüssel

MEYJXTAADZAMBQ-UHFFFAOYSA-K

Kanonische SMILES

C1=CC=C(C=C1)C[S+](CC2=CC=CC=C2)CC3=CC=CC=C3.[I-].[I-].[I-].[Hg+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.